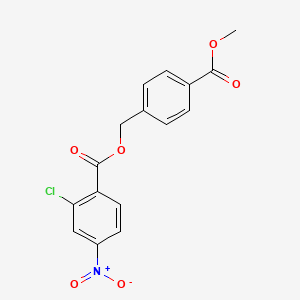
4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the benzoate ester family, which is widely used in organic synthesis and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate involves the inhibition of histone deacetylase. Histone deacetylase is an enzyme that removes acetyl groups from histones, which leads to the repression of gene expression. By inhibiting histone deacetylase, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate promotes the acetylation of histones, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate have been extensively studied. This compound has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has neuroprotective effects by promoting neuronal survival and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is its specificity for histone deacetylase inhibition. This compound has been shown to selectively inhibit histone deacetylase 1 and 2, which are important targets for the development of new drugs. However, one of the limitations of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate. One of the main directions is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of the molecular mechanisms of histone deacetylase inhibition by 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate. Finally, the development of new synthesis methods for 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate with improved solubility and yield is also an important direction for future research.
Conclusion:
In conclusion, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is a chemical compound with unique properties that have gained significant attention in scientific research. This compound has great potential for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Its specificity for histone deacetylase inhibition and its biochemical and physiological effects make it an important compound for future research.
Métodos De Síntesis
The synthesis of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. The resulting compound is then reacted with benzyl alcohol and potassium carbonate to form the intermediate benzyl 2-chloro-4-nitrobenzoate. Finally, the intermediate compound is reacted with dimethyl carbonate to form the desired product, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has been widely used in scientific research due to its unique properties. This compound is an effective inhibitor of histone deacetylase, which plays a crucial role in the regulation of gene expression. Histone deacetylase inhibitors have been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. Therefore, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has great potential for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-23-15(19)11-4-2-10(3-5-11)9-24-16(20)13-7-6-12(18(21)22)8-14(13)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQFTMFBNJAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




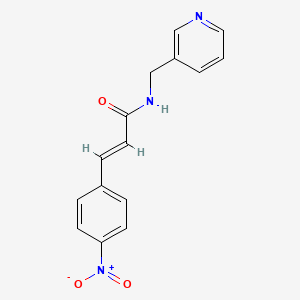
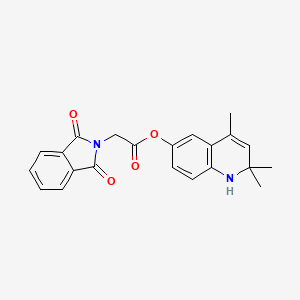

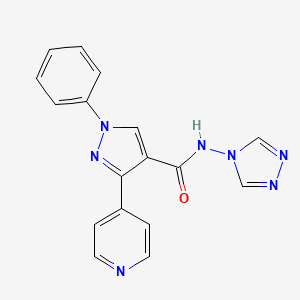
![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)
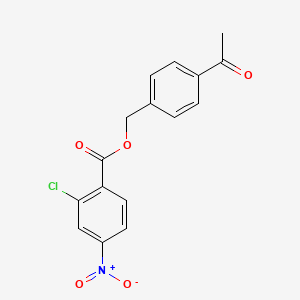
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
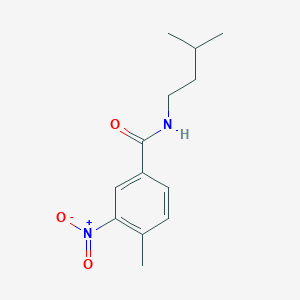
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5853255.png)